2-(Benzylsulfonyl)ethanol

Description

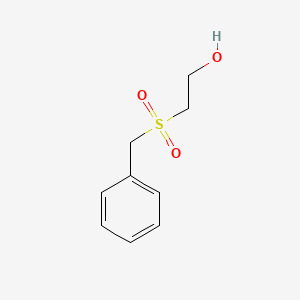

2-(Benzylsulfonyl)ethanol (C₉H₁₂O₃S) is a sulfone derivative of ethanol, characterized by a benzyl group (-C₆H₅CH₂) attached via a sulfonyl (-SO₂-) linkage to the ethanol backbone. The sulfonyl group is a strong electron-withdrawing moiety, increasing the compound’s polarity and acidity compared to thioether or sulfoxide analogs. These analogs demonstrate enhanced antifungal activity due to the sulfonyl group’s influence on molecular interactions and stability.

Properties

CAS No. |

16793-42-3 |

|---|---|

Molecular Formula |

C9H12O3S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-benzylsulfonylethanol |

InChI |

InChI=1S/C9H12O3S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

FTZFQOVMXZEAER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)ethanol typically involves the reaction of benzylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfonyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfone or sulfoxide derivative.

Reduction: The benzylsulfonyl group can be reduced to a benzylthiol group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfone or sulfoxide derivatives.

Reduction: Formation of benzylthiol derivatives.

Substitution: Formation of various substituted ethanol derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)ethanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its functional groups. For example, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-(Benzylthio)ethanol

- Molecular Formula : C₉H₁₂OS

- Molecular Weight : 168.25 g/mol

- Functional Group : Thioether (-S-)

- Key Properties: Less polar than sulfonyl analogs due to the absence of oxygen atoms in the sulfur linkage. Limited bioactivity data in the provided evidence, though thioethers generally exhibit lower antifungal efficacy compared to sulfonyl derivatives .

Phenethyl Alcohol (2-Phenylethanol)

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- Functional Group : Hydroxyl (-OH)

- Key Properties: A simple aromatic alcohol lacking sulfur groups. Known for antimicrobial and preservative applications but likely less potent than sulfonyl derivatives in antifungal contexts. Lower molecular weight and hydrophobicity compared to sulfonyl analogs.

Methanesulfonylethanol Derivatives

- Example : 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate

- Molecular Formula : C₁₂H₁₈O₅S

- Functional Group : Sulfonate ester (-O-SO₂-)

- Key Properties :

- Sulfonate esters are distinct from sulfones but share polar characteristics.

- Often used as alkylating agents in organic synthesis due to the sulfonate group’s leaving-group ability.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Water Solubility* | Boiling Point* |

|---|---|---|---|---|---|

| 2-(Benzylsulfonyl)ethanol | C₉H₁₂O₃S | 200.07 | Sulfonyl (-SO₂-) | Moderate | High |

| 2-(Benzylthio)ethanol | C₉H₁₂OS | 168.25 | Thioether (-S-) | Low | Moderate |

| Phenethyl alcohol | C₈H₁₀O | 122.16 | Hydroxyl (-OH) | Low | Low-Moderate |

*Estimated based on functional group contributions.

- Acidity: The electron-withdrawing sulfonyl group increases the acidity of the ethanol hydroxyl group (pKa ~10–12), making it more acidic than phenethyl alcohol (pKa ~15).

Biological Activity

2-(Benzylsulfonyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound possesses a sulfonyl group attached to a benzyl moiety and an ethanol group, which contributes to its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |

| Escherichia coli | 1.0 mg/mL | 2.0 mg/mL |

| Pseudomonas aeruginosa | 0.8 mg/mL | 1.5 mg/mL |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

A notable study reported that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7). The compound activated caspase-3 and caspase-9, key enzymes in the apoptotic pathway, suggesting that it may serve as a potential therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Biofilm Disruption : Its efficacy against biofilms formed by pathogenic bacteria enhances its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.